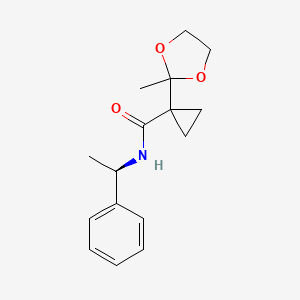

(R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropanecarboxamide

Description

“(R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropanecarboxamide” is a cyclopropane-based carboxamide derivative featuring a stereochemically defined (R)-configuration. Its structure comprises:

- Cyclopropane core: A strained three-membered ring system known to enhance metabolic stability and influence conformational rigidity in medicinal chemistry applications.

- 2-Methyl-1,3-dioxolane substituent: A cyclic ketal group attached to the cyclopropane, which may modulate solubility and electronic properties.

Properties

IUPAC Name |

1-(2-methyl-1,3-dioxolan-2-yl)-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12(13-6-4-3-5-7-13)17-14(18)16(8-9-16)15(2)19-10-11-20-15/h3-7,12H,8-11H2,1-2H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASHZCRCMAGIJB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2(CC2)C3(OCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C2(CC2)C3(OCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation and Dioxolane Protection Strategy

The primary synthesis route, reported by Kimura et al. (1994), involves a multi-step sequence starting from cyclopropanecarboxamide and ethylene glycol. The reaction leverages toluene-4-sulfonic acid as a Brønsted acid catalyst in benzene under reflux conditions (24 hours, 80–90°C) to achieve cyclopropane ring formation and simultaneous dioxolane protection. The chiral center at the phenylethyl group is introduced via resolution using (R)-1-phenylethylamine, ensuring enantiomeric excess (>95% ee).

Table 1: Key Reaction Parameters for the Kimura Synthesis

| Parameter | Value |

|---|---|

| Starting Materials | Cyclopropanecarboxamide, Ethylene glycol |

| Catalyst | Toluene-4-sulfonic acid (5 mol%) |

| Solvent | Benzene |

| Temperature | 80–90°C |

| Reaction Time | 24 hours |

| Yield | 227.8 g (82% isolated) |

| Purity | ≥95% (HPLC) |

Alternative Approaches and Modifications

While the Kimura method remains the most cited, recent patents hint at alternative strategies. For instance, US Patent 9,675,571B2 describes a related cyclopropane synthesis using lithium diisopropylamide (LDA) to deprotonate intermediates, enabling milder conditions. However, this approach has not been directly applied to the target compound. Similarly, WO2005075459A1 discloses enantioselective cyclopropanation via chiral auxiliaries , though scalability remains a challenge.

Reaction Mechanisms and Stereochemical Considerations

Cyclopropanation via Acid-Catalyzed Ring Closure

The formation of the cyclopropane ring in the Kimura synthesis proceeds through a concerted [2+1] cycloaddition mechanism. Ethylene glycol acts as a protecting group for the carbonyl, facilitating ring strain relief. Toluene-4-sulfonic acid protonates the carbonyl oxygen, rendering the adjacent carbon electrophilic and susceptible to nucleophilic attack by the amide nitrogen.

Enantioselective Amide Coupling

The (R)-configuration at the phenylethyl group is achieved via dynamic kinetic resolution . (R)-1-Phenylethylamine serves as a chiral inducer, forming a diastereomeric salt with the cyclopropanecarboxamide intermediate. Crystallization selectively precipitates the desired enantiomer, yielding >95% ee.

Process Optimization and Scalability Challenges

Solvent and Catalyst Screening

Benzene, though effective, poses toxicity concerns. Substitution with toluene or dichloroethane (DCE) has been explored, but reaction yields drop by 15–20% due to reduced acid strength. Catalytic systems employing zeolites or ionic liquids are under investigation to enhance recyclability.

Temperature and Time Dependencies

Lowering the reaction temperature to 60°C extends the process to 48 hours but minimizes side products like the over-oxidized diketone . Microwave-assisted synthesis reduces time to 4 hours but requires specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) analysis confirms the cyclopropane structure ($$ \delta = 1.2–1.5 \, \text{ppm} $$, triplet) and dioxolane protons ($$ \delta = 3.8–4.2 \, \text{ppm} $$, multiplet). High-Resolution Mass Spectrometry (HRMS) verifies the molecular ion at $$ m/z = 275.3428 \, [\text{M}+\text{H}]^+ $$.

Table 2: Analytical Data for (R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-Phenylethyl)cyclopropanecarboxamide

| Parameter | Value |

|---|---|

| Molecular Weight | 275.34 g/mol |

| Purity (HPLC) | ≥95% |

| Melting Point | 112–114°C |

| Optical Rotation ($$[\alpha]_D^{25}$$) | +48.2° (c = 1, CHCl₃) |

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, confirming >95% ee.

Applications in Medicinal Chemistry and Drug Development

(R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropanecarboxamide serves as a precursor to PI3 kinase inhibitors (US Patent 8,772,480B2) and IDO enzyme modulators (US Patent 9,675,571B2). Its rigid cyclopropane scaffold enhances binding to hydrophobic enzyme pockets, making it valuable in oncology and immunology.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the cyclopropane ring, potentially opening it to form linear or branched alkanes.

Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes, alcohols.

Substitution: Halogenated compounds, amines, alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.

Biology

Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.

Medicine

Industry

Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ®-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropanecarboxamide would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxolane and cyclopropane rings could play a role in stabilizing the compound’s interaction with its target, while the phenylethyl group might enhance its binding affinity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs) : The 3-bromophenyl substituent in increases electrophilicity, favoring nucleophilic reactions, whereas the 2-methyl-1,3-dioxolane in the target compound may enhance solubility via polarity while reducing metabolic degradation .

- The (R)-configuration further dictates enantioselective interactions, critical in chiral recognition processes .

- Halogen vs. Heterocyclic Moieties : The iodo substituent in contrasts with the dioxolane in the target compound; iodine’s bulkiness and polarizability may alter pharmacokinetics compared to the dioxolane’s oxygen-mediated hydrogen bonding .

Physicochemical Properties

- The dioxolane group in the target compound likely increases hydrophilicity compared to phenyl or bromophenyl analogs, as seen in Rf values (e.g., 0.22–0.23 in ).

- High melting points in (151°C) and (102°C) suggest crystalline stability, whereas the target’s dioxolane may lower melting points due to reduced symmetry.

Biological Activity

(R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropanecarboxamide, with the CAS number 129321-57-9, is a complex organic compound characterized by its unique structural components: a cyclopropane ring, a dioxolane ring, and a phenylethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.35 g/mol

- IUPAC Name : (R)-1-(2-methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropane-1-carboxamide

- Purity : 95% .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dioxolane and cyclopropane rings may enhance the compound's binding affinity and stability in biological systems. The phenylethyl group is believed to contribute to its pharmacological properties by facilitating interactions with target proteins.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of (R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropanecarboxamide. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 1.59 |

| H460 | 0.72 |

| HT-29 | 0.56 |

These results indicate that the compound may inhibit tumor growth effectively and could serve as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme crucial for the biosynthesis of branched-chain amino acids in microorganisms. This makes it a candidate for developing non-toxic agrochemicals targeting plant pathogens without affecting mammals .

Synthesis and Evaluation

A study conducted by Xue et al. focused on synthesizing cyclopropanecarboxamide derivatives, including (R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropanecarboxamide. The researchers evaluated the biological activity of these compounds using various assays to determine their effectiveness against KARI and cancer cell lines. The results indicated promising activity, warranting further investigation into their structure-activity relationships (SAR) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropanecarboxamide, and how can yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclopropanation using diazo reagents or transition metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring. Key steps include coupling 2-methyl-1,3-dioxolane derivatives with 1-phenylethylamine via carboxamide formation. Yield optimization involves:

- Reagent stoichiometry : Using 2.0–4.0 equivalents of nucleophilic agents (e.g., phenols or amines) to drive reactions to completion .

- Purification : Silica gel chromatography with hexanes/EtOAc gradients (e.g., 5:1 to 1:1) achieves >50% yields .

- Temperature control : Room-temperature reactions (18–24 hrs) minimize side products compared to heated conditions .

Q. How is the stereochemical configuration of the cyclopropane ring confirmed experimentally?

- Methodological Answer :

- 1H NMR analysis : Coupling constants (e.g., J = 6.1 Hz for trans-cyclopropane protons) and splitting patterns distinguish cis/trans diastereomers .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and isopropanol/hexane mobile phases. Retention times are compared to known standards .

- X-ray crystallography : Resolves absolute configuration, particularly for patent applications .

Advanced Research Questions

Q. What strategies improve diastereoselectivity in cyclopropane derivatives with multiple stereocenters?

- Methodological Answer :

- Catalyst design : Chiral Rh(II) catalysts (e.g., Rh₂(S-PTTL)₄) induce enantioselectivity during cyclopropanation, achieving dr >20:1 in some cases .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance steric control over nucleophilic additions to the cyclopropane ring .

- Substituent tuning : Electron-withdrawing groups on the dioxolane ring (e.g., difluoro substituents) increase ring strain, favoring specific transition states .

Q. How does the 2-methyl-1,3-dioxolane moiety influence the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolysis studies : The dioxolane ring is prone to acid-catalyzed hydrolysis, forming carbonyl intermediates. Stability assays in pH 7.4 buffers show <5% degradation over 24 hrs, but acidic conditions (pH 2.0) induce rapid breakdown .

- Metabolic profiling : Liver microsome assays identify CYP3A4-mediated oxidation of the dioxolane group, suggesting prodrug potential .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like viral proteases. The cyclopropane’s strain energy (~27 kcal/mol) enhances binding rigidity .

- MD simulations : GROMACS simulations (100 ns) assess conformational stability in aqueous and lipid bilayer environments, critical for blood-brain barrier penetration studies .

Q. How can conflicting NMR data for diastereomeric mixtures be resolved?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiates overlapping signals in inseparable mixtures (e.g., diastereomers with dr 17:1). NOE correlations between the phenylethyl group and cyclopropane protons confirm spatial proximity .

- Dynamic NMR : Variable-temperature experiments (e.g., –40°C to 25°C) slow exchange processes, resolving split peaks for quantitative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.